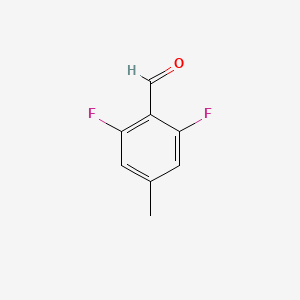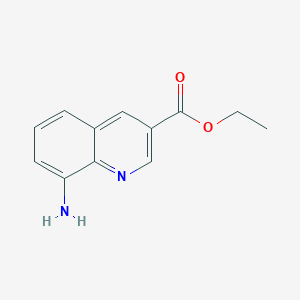
8-アミノキノリン-3-カルボン酸エチル
概要
説明
Ethyl 8-aminoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline itself is an aromatic nitrogen-containing heterocyclic compound, and its derivatives have been extensively studied for their potential therapeutic properties .
科学的研究の応用
Ethyl 8-aminoquinoline-3-carboxylate has a wide range of applications in scientific research:
作用機序
Target of Action
Ethyl 8-aminoquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities . The primary targets of quinoline derivatives are often microbial cells, where they exhibit antimicrobial properties . .
Mode of Action
Quinoline derivatives are known to interact with microbial cells, disrupting their normal functions and leading to their death . The exact interaction of Ethyl 8-aminoquinoline-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to interfere with various biological processes in microbial cells , but the exact pathways and downstream effects of Ethyl 8-aminoquinoline-3-carboxylate remain to be elucidated.
Pharmacokinetics
Its log Kp (skin permeation) is -6.39 cm/s . These properties suggest that Ethyl 8-aminoquinoline-3-carboxylate has good bioavailability.
Result of Action
As a quinoline derivative, it is likely to have antimicrobial effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 8-aminoquinoline-3-carboxylate. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 8-aminoquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Additionally, ethyl 8-aminoquinoline-3-carboxylate has been found to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This interaction can influence the levels of neurotransmitters in the brain and may have implications for neurological disorders .
Cellular Effects
Ethyl 8-aminoquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The mechanism behind this effect involves the generation of reactive oxygen species and the disruption of mitochondrial function .
In addition to its anticancer properties, ethyl 8-aminoquinoline-3-carboxylate has been found to affect cell signaling pathways. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These effects can influence cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of ethyl 8-aminoquinoline-3-carboxylate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, affecting the metabolism of other compounds .
Ethyl 8-aminoquinoline-3-carboxylate can also influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 8-aminoquinoline-3-carboxylate can change over time. The stability of this compound is an important factor that influences its long-term effects. Studies have shown that ethyl 8-aminoquinoline-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .
The degradation of ethyl 8-aminoquinoline-3-carboxylate can lead to the formation of degradation products that may have different biological activities. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of ethyl 8-aminoquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, ethyl 8-aminoquinoline-3-carboxylate can exhibit toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have been observed in studies where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic effect but increases the risk of adverse effects .
Metabolic Pathways
Ethyl 8-aminoquinoline-3-carboxylate is involved in various metabolic pathways, primarily mediated by cytochrome P450 and monoamine oxidase enzymes. The metabolism of this compound can lead to the formation of hydroxylated and demethylated metabolites, which may have different biological activities compared to the parent compound .
The involvement of cytochrome P450 enzymes in the metabolism of ethyl 8-aminoquinoline-3-carboxylate can affect the metabolic flux and levels of metabolites. This interaction can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of ethyl 8-aminoquinoline-3-carboxylate within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters .
Once inside the cells, ethyl 8-aminoquinoline-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
Ethyl 8-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .
The subcellular localization of ethyl 8-aminoquinoline-3-carboxylate is influenced by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, affecting its biological activity .
準備方法
The synthesis of ethyl 8-aminoquinoline-3-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the condensation reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
化学反応の分析
Ethyl 8-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
類似化合物との比較
Ethyl 8-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Camptothecin: A quinoline alkaloid with potent anticancer activity, demonstrating the broad therapeutic potential of quinoline derivatives.
Ethyl 8-aminoquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various fields of research and application.
特性
IUPAC Name |
ethyl 8-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611620 | |
| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190138-00-2 | |
| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

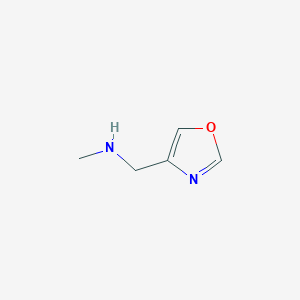



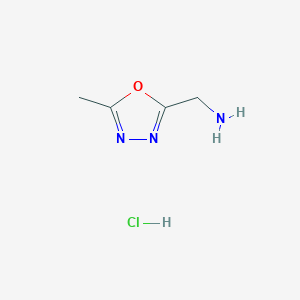
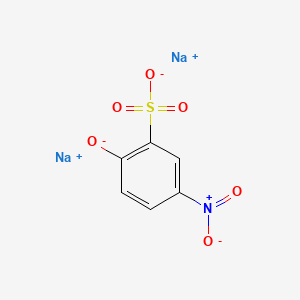
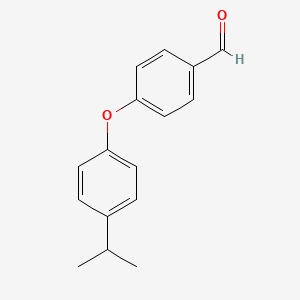

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
